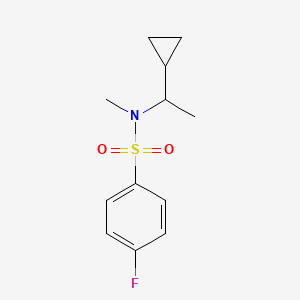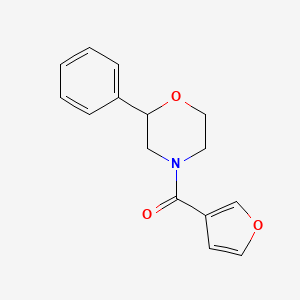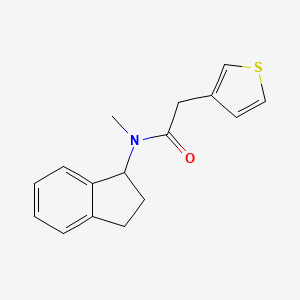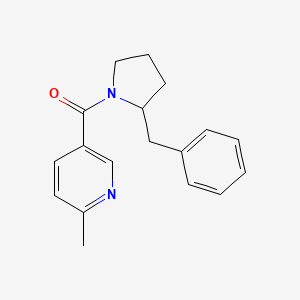
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and is known to have anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is not fully understood, but it is believed to act on the immune system by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It is also believed to act on the nervous system by inhibiting the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling.
Biochemical and Physiological Effects:
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the release of neurotransmitters involved in pain signaling, and reduce the activation of immune cells such as macrophages and T cells. It has also been shown to reduce the expression of inflammatory genes and increase the expression of anti-inflammatory genes.
实验室实验的优点和局限性
One of the main advantages of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its high potency and selectivity for its target receptors. This makes it an ideal compound for studying the mechanisms of inflammation and pain. However, one of the limitations of using 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. One area of research is to investigate its potential use in the treatment of chronic pain and inflammatory diseases. Another area of research is to study its mechanism of action in more detail to identify potential new targets for drug development. Additionally, there is a need for further optimization of the synthesis method to improve the yield and purity of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.
Conclusion:
In conclusion, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects and has been studied for its potential use in the treatment of chronic pain and inflammatory diseases. While there are still many unanswered questions about its mechanism of action and potential uses, 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A holds great promise for the development of new drugs for the treatment of inflammation and pain.
合成方法
The synthesis of 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A involves the reaction of 3-fluoro-4-methylbenzoic acid with N,N-dimethyl-1,2-diaminoethane in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with ethyl chloroformate to obtain 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A. This synthesis method has been reported in several studies and has been optimized to yield high purity and high-quality 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A.
科学研究应用
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has been extensively studied in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in several animal models of inflammation and pain. 1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide A has also been studied for its potential use in the treatment of chronic pain, neuropathic pain, and inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-9-4-5-11(7-12(9)15)17-8-10(6-13(17)18)14(19)16(2)3/h4-5,7,10H,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWMFBMDJZEYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




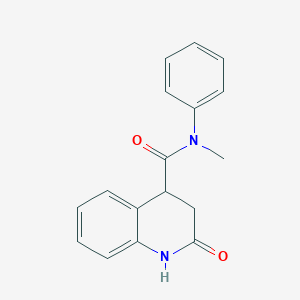
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)


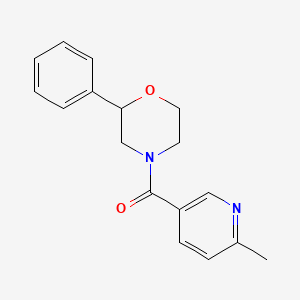
![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
